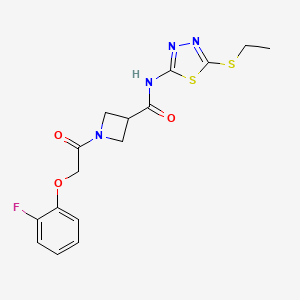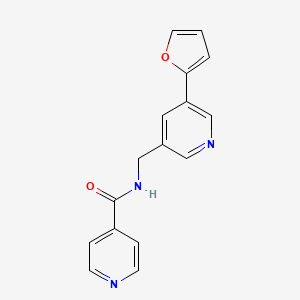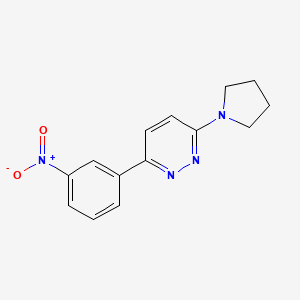
N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-1-(2-(2-fluorophenoxy)acetyl)azetidine-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of derivatives related to the compound involves cyclization reactions starting from 2-amino-5-ethyl-1,3,4-thiadiazole obtained by reacting chloroacetyl chloride in the presence of triethylamine. This step is crucial for incorporating the thiadiazole moiety into the compound's structure. Such processes are indicative of the methods that might be used to synthesize the compound , highlighting the importance of controlled conditions and specific reagents for the formation of the desired product (Makwane et al., 2018).
Molecular Structure Analysis
The structure of thiadiazole derivatives is confirmed using various spectroscopic techniques, including IR, NMR (both ^1H and ^13C), and mass spectrometry. These methods provide detailed information about the molecular structure, helping to understand the compound's framework and functional groups' positioning, essential for predicting its reactivity and interaction with biological targets.
Chemical Reactions and Properties
Thiadiazole compounds undergo various chemical reactions, including acetylation, hydrolysis, and cyclocondensations, leading to the formation of diverse products. The reactivity of such compounds can be attributed to the presence of functional groups that facilitate reactions with different reagents, allowing for the synthesis of a wide range of derivatives with potential biological activities. The chemical properties of these compounds are largely defined by the thiadiazole core, which imparts stability and reactivity, enabling further functionalization and modification (Moss & Taylor, 1982).
Wissenschaftliche Forschungsanwendungen
Antimicrobial and Anticancer Activities
Compounds containing 1,3,4-thiadiazole moieties have been synthesized and investigated for their biological activities. A study by Başoğlu et al. (2013) focused on the synthesis of hybrid molecules incorporating penicillanic or cephalosporanic acid moieties and evaluated their antimicrobial, antilipase, and antiurease activities. Some of these compounds exhibited moderate antimicrobial activity against various microorganisms, with two showing antiurease activity and four displaying antilipase activity (Başoğlu, Ulker, Alpay‐Karaoglu, & Demirbas, 2013).
Another research by Fadda et al. (2017) synthesized innovative heterocycles incorporating a thiadiazole moiety and assessed their insecticidal activity against the cotton leafworm, demonstrating the potential of these compounds in agricultural pest management (Fadda, Salam, Tawfik, Anwar, & Etman, 2017).
Fluorescent Dyes and Sensors
Compounds with thiadiazole and related heterocyclic structures have been used in the synthesis of fluorescent dyes and sensors. For instance, N-ethoxycarbonylpyrene- and perylene thioamides were utilized to create color-tunable fluorescent dyes, which show potential in materials science and bioimaging applications due to their wide range of fluorescence and high quantum yields (Witalewska, Wrona-Piotrowicz, & Zakrzewski, 2019).
Synthesis and Reactivity Studies
The synthesis and reactivity of thiadiazole-based compounds have been extensively studied, providing valuable insights into the development of novel synthetic methodologies and the generation of new compounds with potential applications in various fields. For example, Moss and Taylor (1982) explored the acetylation, hydrolysis, and cyclocondensation reactions of Δ2-1,3,4-thiadiazoline-α-carboxamidines, contributing to the understanding of the chemical behavior of thiadiazole derivatives (Moss & Taylor, 1982).
Eigenschaften
IUPAC Name |
N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)-1-[2-(2-fluorophenoxy)acetyl]azetidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17FN4O3S2/c1-2-25-16-20-19-15(26-16)18-14(23)10-7-21(8-10)13(22)9-24-12-6-4-3-5-11(12)17/h3-6,10H,2,7-9H2,1H3,(H,18,19,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDSBSIGEVVJPJW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=NN=C(S1)NC(=O)C2CN(C2)C(=O)COC3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17FN4O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-1-(2-(2-fluorophenoxy)acetyl)azetidine-3-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(3,4-dimethoxyphenyl)-2-[(5-pyridin-3-yl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide](/img/structure/B2496210.png)


![1'-(2-methoxynicotinoyl)-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one](/img/structure/B2496216.png)


![(1R,5S)-N-(4-butoxyphenyl)-3-(methylthio)-8-azabicyclo[3.2.1]octane-8-carboxamide](/img/structure/B2496223.png)
![7-(4-Bromophenyl)-5-(4-methoxyphenyl)-2,3-dihydroimidazo[2,1-b]thiazol-7-ium bromide](/img/structure/B2496226.png)



![6-Oxo-7-oxa-5-azaspiro[3.4]octane-2-carboxylic acid](/img/structure/B2496231.png)
![2-Phenyl-1-[[3-(trifluoromethyl)phenyl]methoxy]benzimidazole](/img/structure/B2496232.png)
